1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

GC-ECNI-MS Derivatization Orthogonal Confirmation

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS 76437-40-6), commonly abbreviated as TTBB, is a highly fluorinated aromatic benzyl bromide with the molecular formula C₈H₂BrF₇ and a molecular weight of 310.99 g/mol. This compound features a bromomethyl (-CH₂Br) reactive handle on a benzene ring that is fully substituted with four fluorine atoms at the 2, 3, 5, and 6 positions and a trifluoromethyl (-CF₃) group at the para position.

Molecular Formula C8H2BrF7
Molecular Weight 310.99 g/mol
CAS No. 76437-40-6
Cat. No. B1203332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
CAS76437-40-6
Synonyms4-(trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide
TTBB
Molecular FormulaC8H2BrF7
Molecular Weight310.99 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Br
InChIInChI=1S/C8H2BrF7/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2
InChIKeyWKPYRDRWTNJBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS 76437-40-6): A Specialized Fluorinated Benzyl Bromide for Analytical Derivatization


1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS 76437-40-6), commonly abbreviated as TTBB, is a highly fluorinated aromatic benzyl bromide with the molecular formula C₈H₂BrF₇ and a molecular weight of 310.99 g/mol . This compound features a bromomethyl (-CH₂Br) reactive handle on a benzene ring that is fully substituted with four fluorine atoms at the 2, 3, 5, and 6 positions and a trifluoromethyl (-CF₃) group at the para (4) position [1]. It is commercially available as a clear, colorless liquid with an assay of ≥98%, a density of 1.864 g/mL at 25 °C, a refractive index of n20/D 1.448, and a boiling point of approximately 190 °C [1]. TTBB is synthesized in a single step from α,α,α,2,3,5,6-heptafluoro-p-xylene and is primarily designed to function as an electrophoric derivatizing reagent in gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) [2].

Why Pentafluorobenzyl Bromide (PFBB) Cannot Simply Replace 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in GC-ECNI-MS Workflows


In the class of polyfluorinated benzyl bromide derivatizing reagents for GC-ECNI-MS, substitution is not interchangeable due to fundamental differences in chromatographic retention and mass spectrometric detection characteristics that are integral to analytical method specificity. The most widely used reagent, pentafluorobenzyl bromide (PFBB, CAS 1765-40-8), differs from TTBB at the para position: PFBB bears a fluorine atom, whereas TTBB carries a trifluoromethyl (-CF₃) group [1]. This single substitution point generates distinct GC retention times and different mass-to-charge (m/z) profiles for the corresponding analyte derivatives, which means that a method validated with TTBB cannot simply adopt PFBB without re-optimization of chromatographic separation and mass detection parameters . Furthermore, the additional fluorine content and altered electron affinity of TTBB confer a unique ionization behavior under electron-capture negative ion conditions that directly impacts signal intensity and baseline noise characteristics . For laboratories seeking orthogonal confirmation of analyte identity or needing to resolve co-eluting interferences encountered with PFBB, TTBB offers a structurally rational alternative rather than a generic replacement [1].

Quantitative Differentiation Evidence: 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene vs. Pentafluorobenzyl Bromide and Other Analogs


Orthogonal GC Retention and m/z Profiles Enable Independent Result Confirmation vs. PFBB

When the same analyte is derivatized with TTBB versus PFBB, the resulting derivatives exhibit different GC retention times and distinct m/z characteristics in GC-ECNI-MS detection, enabling orthogonal result confirmation [1]. This chromatographic and mass spectrometric orthogonality is a direct consequence of the para-CF₃ substitution in TTBB replacing the para-F in PFBB, which alters both the boiling point and the electron-capture ionization behavior of the derivative [1].

GC-ECNI-MS Derivatization Orthogonal Confirmation

Comparable Derivatization Efficiency to PFBB with Demonstrated Yield Similarity

In direct comparative derivatization experiments using two model analytes, TTBB and PFBB exhibited comparable ease of derivative formation and similar reaction yields [1]. This finding is critical because it demonstrates that switching to TTBB does not require extensive re-optimization of derivatization conditions; the bromomethyl reactive center in TTBB behaves analogously to that in PFBB despite the different para-substitution pattern on the aromatic ring [1].

Derivatization Yield Electrophoric Labeling Reaction Efficiency

Higher Calculated Lipophilicity (XLogP3 = 3.8) vs. PFBB (XLogP3 ≈ 3.0) for Enhanced Organic-Phase Partitioning

The computed octanol-water partition coefficient (XLogP3) for TTBB is 3.8, compared to approximately 3.0 for PFBB [1][2]. This higher lipophilicity, conferred by the para-trifluoromethyl group, suggests more efficient partitioning of TTBB derivatives into water-immiscible organic solvents during liquid-liquid extraction steps that are commonly employed in derivatization-based sample preparation workflows [1].

Lipophilicity XLogP Sample Preparation

Higher Density (1.864 g/mL) and Boiling Point (~190 °C) vs. PFBB (Density 1.728 g/mL, BP 174–175 °C) Indicating Distinct Physical Handling and GC Volatility Profiles

TTBB exhibits a density of 1.864 g/mL at 25 °C and a boiling point of approximately 190 °C at 760 mmHg, compared to PFBB which has a density of 1.728 g/mL at 25 °C and a boiling point of 174–175 °C [1]. These differences reflect the additional fluorination (seven fluorine atoms in TTBB vs. five in PFBB) and higher molecular weight (310.99 vs. 260.99 g/mol), which influence both laboratory handling (pipetting accuracy for viscous liquids) and GC injection parameters (volatility and potential for injector discrimination) [1].

Physicochemical Properties GC Volatility Reagent Handling

High-Value Application Scenarios for 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (TTBB) Based on Quantitative Differentiation Evidence


Orthogonal Confirmation of PFBB-Based GC-ECNI-MS Results in Trace Organic Acid Analysis

In environmental and biological monitoring laboratories that routinely use PFBB for derivatization of carboxylic acids, phenols, or sulfonamides prior to GC-ECNI-MS analysis, TTBB serves as an independent confirmation reagent. Because TTBB-analyte derivatives exhibit distinct GC retention times and m/z profiles from their PFBB counterparts, re-analyzing a split sample with TTBB provides orthogonal verification of analyte identity and concentration [1]. This is particularly valuable in regulatory compliance testing where false positives from co-eluting matrix interferences must be ruled out before reporting results. The comparable derivatization efficiency of TTBB to PFBB means that existing derivatization protocols can be adapted with minimal modification [1].

Characterization and Quantitation of DNA and Hemoglobin Adducts in Molecular Epidemiology Studies

TTBB has been specifically validated as a derivatization reagent for the characterization and quantitation of DNA and hemoglobin adducts using GC-ECNI-MS [1]. In molecular epidemiology, where DNA adducts serve as biomarkers of exposure to genotoxic agents, the ability to confirm adduct identity using two independent derivatization reagents (TTBB and PFBB) substantially strengthens the analytical rigor of the study. The higher lipophilicity of TTBB (XLogP3 = 3.8 vs. ~3.0 for PFBB) may also enhance extraction recovery of hydrophobic adduct derivatives from aqueous biological matrices [2].

Fluorous Tag-Enabled Synthesis and Purification in Medicinal Chemistry

The high fluorine content (seven fluorine atoms) and the associated strong fluorous character of TTBB make it a candidate fluorous tag or building block in medicinal chemistry programs that employ fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction for reaction intermediate purification [1]. The bromomethyl group provides a reactive handle for attachment to diverse molecular scaffolds via nucleophilic substitution, while the high fluorine loading ensures strong retention on fluorous silica gel, enabling efficient separation from non-fluorinated byproducts. The higher density (1.864 g/mL) and distinct boiling point (~190 °C) relative to lower-fluorinated analogs provide predictable physical behavior during solvent removal and purification steps [1].

Development of Fluorinated Ionic Liquids and Advanced Materials

The bromomethyl group of TTBB can undergo quaternization reactions with N-heterocyclic nucleophiles (e.g., imidazoles, pyridines) to generate fluorinated ionic liquid precursors. The combination of the tetrafluorobenzene ring and the para-trifluoromethyl group imparts exceptionally high hydrophobicity and thermal stability to the resulting ionic liquids, which are of interest as non-volatile solvents for catalysis and as electrolyte components in electrochemical devices [1]. The one-step synthesis of TTBB from α,α,α,2,3,5,6-heptafluoro-p-xylene provides a cost-competitive entry point to this structural motif compared to multi-step syntheses of custom fluorinated benzyl bromides .

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